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For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the heterologous
expression of the tilivalline biosynthetic gene cluster (BGC). Tilivalline is a
pyrrolobenzodiazepine enterotoxin produced by the opportunistic pathogen Klebsiella oxytoca
and is implicated in antibiotic-associated hemorrhagic colitis. The ability to express its
biosynthetic pathway in a heterologous host is a critical step for structural diversification, yield
improvement, and the development of novel therapeutics.

Introduction to Tilivalline Biosynthesis

Tilivalline is a non-ribosomally synthesized peptide derivative. Its biosynthesis begins with the
production of tilimycin, a more potent cytotoxin, which is then non-enzymatically converted to
tilivalline in the presence of indole.[1] The core of the tilivalline BGC consists of two operons.
The aroX operon is responsible for the synthesis of the precursor 3-hydroxyanthranilic acid,
while the NRPS operon, containing the genes npsA, thdA, and npsB, encodes the non-
ribosomal peptide synthetase machinery.[1]

The NRPS system is a bimodular assembly line composed of three proteins: NpsA, ThdA, and
NpsB.[2]
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» NpsA: An adenylation (A) domain-containing protein that selects and activates 3-
hydroxyanthranilic acid.

e ThdA: A stand-alone thiolation (T) domain or peptidyl carrier protein (PCP) that carries the
activated precursor.

» NpsB: A large protein containing a condensation (C) domain, a second A domain for L-
proline activation, a second T domain, and a terminal thioester-reductase (Re) domain for
the reductive release of the dipeptide aldehyde, which spontaneously cyclizes to form
tilimycin.[2]

The final step, the conversion of tilimycin to tilivalline, is a non-enzymatic reaction involving
the nucleophilic attack of indole.[1] Indole is produced by the bacterial tryptophanase (ThaA)
from L-tryptophan.

Quantitative Data Summary

Currently, there is limited publicly available quantitative data on the production titers of
tilivalline in heterologous hosts. The following table summarizes the yields of the purified
biosynthetic enzymes expressed in E. coli.

. Expression Purification )

Protein Vector Yield (mg/L) Reference
Host Method
E. coli IMAC, Size

NpsA pPET15b ) ~20 [3]
BL21(DE3) Exclusion
E. coli IMAC, Size

holo-ThdA pET15b . ~27 [3]
BL21(DE3) Exclusion
E. coli IMAC, Size

holo-NpsB pET15b ] ~3 [3]
BL21(DE3) Exclusion

Experimental Protocols
Cloning of the Tilivalline Biosynthetic Gene Cluster
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The large size of the tilivalline BGC (~12.3 kbp) makes its direct cloning challenging.
Transformation-Associated Recombination (TAR) cloning in Saccharomyces cerevisiae is a
recommended strategy for the isolation of large gene clusters.

Protocol: TAR Cloning of the Tilivalline BGC
e Vector Preparation:

o Use a TAR cloning vector containing hooks (short sequences homologous to the ends of
the target BGC), a yeast centromere (CEN), an autonomously replicating sequence
(ARS), and a selectable marker (e.g., TRP1).

o Linearize the TAR vector between the two hooks using a unique restriction enzyme.
e Yeast Spheroplast Preparation:

Grow S. cerevisiae VL6-48N to an OD600 of 1.0-1.5.

[¢]

o Harvest the cells and wash with sterile water, followed by 1 M sorbitol.

o Resuspend the cell pellet in SCE buffer (1 M sorbitol, 100 mM sodium citrate, 10 mM
EDTA, pH 8.0) containing a lytic enzyme (e.g., Zymolyase).

o Incubate at 30°C until spheroplasts are formed (monitor by osmaotic lysis in water).

o Gently wash the spheroplasts with 1 M sorbitol and then with STC buffer (1 M sorbitol, 10
mM Tris-HCI pH 7.5, 10 mM CaCl2).

o Resuspend the spheroplasts in STC buffer.
e Yeast Transformation:

o Combine high-molecular-weight genomic DNA from K. oxytoca (containing the tilivalline
BGC) and the linearized TAR vector with the prepared yeast spheroplasts.

o Add PEG solution (20% PEG 8000, 10 mM Tris-HCI pH 7.5, 10 mM CaCl2) and incubate
at room temperature.

© 2025 BenchChem. All rights reserved. 3/11 Tech Support


https://www.benchchem.com/product/b046830?utm_src=pdf-body
https://www.benchchem.com/product/b046830?utm_src=pdf-body
https://www.benchchem.com/product/b046830?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b046830?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GHE Methodological & Application

Check Availability & Pricing

o Centrifuge the spheroplasts, remove the supernatant, and resuspend in SOS buffer (1 M
sorbitol, 25% YPD medium, 10 mM CacCl2).

o Incubate at 30°C for 30 minutes for recovery.

o Plate the transformation mixture onto selective agar plates (e.g., synthetic complete
medium lacking tryptophan) embedded in 1 M sorbitol.

o Incubate at 30°C for 3-5 days until colonies appear.

e Clone Verification:
o Isolate plasmid DNA from the resulting yeast colonies.

o Verify the integrity and completeness of the cloned tilivalline BGC by restriction digestion
and sequencing.

Heterologous Expression in Aspergillus oryzae

Aspergillus oryzae is a suitable fungal host for the expression of large secondary metabolite
gene clusters due to its high secretory capacity and low endogenous secondary metabolite
background.

Protocol: Protoplast-Mediated Transformation of A. oryzae
» Vector Construction:

o Subclone the tilivalline BGC from the TAR vector into an Aspergillus expression vector
(e.g., pTAEX3) under the control of a strong constitutive or inducible promoter. The vector
should also contain a selectable marker for A. oryzae (e.g., pyrG).

e A. oryzae Culture and Protoplast Formation:

o Inoculate an auxotrophic A. oryzae strain (e.g., a pyrG mutant) in DPY liquid medium
supplemented with the required nutrient (e.g., uridine and uracil).

o Incubate until a sufficient amount of mycelia is obtained.
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o Harvest the mycelia and resuspend in a solution containing a cell-wall-degrading enzyme
mix (e.g., Yatalase) in an osmotic stabilizer (e.g., 0.6 M (NH4)2S04).[4]

o Incubate with gentle shaking until protoplasts are formed.

e Transformation:

[e]

Filter the protoplast suspension to remove mycelial debris.
o Wash the protoplasts with an osmotic stabilizer solution (e.g., 1.2 M sorbitol).
o Resuspend the protoplasts in a transformation buffer containing CaCl2.

o Add the expression vector containing the tilivalline BGC to the protoplast suspension and
incubate on ice.

o Add PEG solution and incubate at room temperature.
o Wash the protoplasts to remove the PEG solution.
¢ Regeneration and Selection:

o Resuspend the transformed protoplasts in a molten top agar with an osmotic stabilizer and
pour over a selective minimal medium plate lacking the auxotrophic requirement.

o Incubate at 30°C for 4-7 days until transformant colonies appear.

e Fermentation and Analysis:

[e]

Inoculate a confirmed transformant colony into a suitable production medium.

o

Incubate with shaking for 5-7 days.

[¢]

Extract the culture broth and mycelia with an organic solvent (e.g., ethyl acetate).

o

Analyze the extract for tilivalline production by HPLC-MS/MS.

In Vitro Reconstitution of Tilivalline Biosynthesis
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A cell-free system allows for the detailed biochemical characterization of the biosynthetic
pathway and the production of analogs by feeding precursor derivatives.

Protocol: In Vitro Tilivalline Synthesis
e Protein Expression and Purification:

o Individually express the His-tagged NpsA, ThdA, and NpsB proteins in E. coli BL21(DE3)
using pET vectors.

o Purify the proteins using immobilized metal affinity chromatography (IMAC) followed by
size-exclusion chromatography.

o Convert apo-ThdA and apo-NpsB to their holo-forms using a phosphopantetheinyl
transferase such as Sfp.

e |n Vitro Reaction:

o Combine the purified holo-enzymes (NpsA, ThdA, and NpsB) in a reaction buffer (e.g., 50
mM HEPES pH 7.5, 10 mM MgCI2, 1 mM DTT).

o Add the substrates: 3-hydroxyanthranilic acid and L-proline.
o Add the cofactors: ATP and NADPH.

o Add indole and L-tryptophan along with purified tryptophanase (TnaA) and its cofactor
pyridoxal phosphate (PLP).

o Incubate the reaction mixture at a suitable temperature (e.g., 25-30°C) for several hours.
e Product Analysis:

o Quench the reaction by adding an organic solvent (e.g., methanol).

o Centrifuge to remove precipitated proteins.

o Analyze the supernatant for tilivalline formation by LC-MS/MS. A kobs of 0.013 s—-1 has
been reported for the in vitro production of a pyrrolobenzodiazepine using this system.[2]
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Analytical Method for Tilivalline Quantification

Protocol: LC-MS/MS Analysis
e Sample Preparation:

o Extract the culture broth or in vitro reaction mixture with an equal volume of butanol or
ethyl acetate.

o Evaporate the organic layer to dryness and resuspend the residue in a suitable solvent
(e.g., methanol).

e LC-MS/MS Conditions:

[¢]

Use a C18 reverse-phase column.

o

Employ a gradient elution with water and acetonitrile, both containing 0.1% formic acid.

[e]

Set the mass spectrometer to monitor the MS2 transition of tilivalline (m/z 334.4 -
199.1).[2][5]

[e]

Use a stable isotope-labeled internal standard for accurate quantification if available.

Visualizations
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Caption: Biosynthetic pathway of tilivalline.
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Caption: Workflow for heterologous expression of the tilivalline BGC.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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